molecular formula C8H6BrIO2 B7882995 4-Bromo-2-iodophenylacetic acid

4-Bromo-2-iodophenylacetic acid

Cat. No.: B7882995
M. Wt: 340.94 g/mol
InChI Key: CXFLYYYYDDDXSG-UHFFFAOYSA-N
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Description

4-Bromo-2-iodophenylacetic acid is an organic compound with the molecular formula C8H6BrIO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and iodine atoms at the 4 and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-iodophenylacetic acid typically involves the halogenation of phenylacetic acid derivatives. One common method is the bromination of 2-iodophenylacetic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-iodophenylacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium iodide (for iodination) or bromine (for bromination) in the presence of a suitable solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in an organic solvent.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation may produce carboxylic acids or ketones.

Scientific Research Applications

4-Bromo-2-iodophenylacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-iodophenylacetic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine and iodine atoms can form halogen bonds with target molecules, influencing their activity and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    4-Bromophenylacetic acid: Similar structure but lacks the iodine atom.

    2-Iodophenylacetic acid: Similar structure but lacks the bromine atom.

    Phenylacetic acid: The parent compound without any halogen substitutions.

Uniqueness: 4-Bromo-2-iodophenylacetic acid is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical properties and reactivity. This dual halogenation can enhance its utility in various synthetic and research applications, making it a valuable compound in the field of organic chemistry.

Biological Activity

4-Bromo-2-iodophenylacetic acid is a halogenated aromatic compound that has garnered interest in various fields, including organic synthesis and medicinal chemistry. Its unique structure, featuring both bromine and iodine atoms, enhances its reactivity and potential biological activities. This article explores the biological activity of this compound, emphasizing its mechanisms of action, biochemical properties, and applications in research.

This compound can undergo several chemical reactions:

  • Substitution Reactions : The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution.
  • Oxidation and Reduction : The compound can be oxidized or reduced under specific conditions to yield various derivatives.
  • Coupling Reactions : It participates in coupling reactions such as Suzuki-Miyaura coupling, facilitating the synthesis of biaryl compounds.

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The halogen atoms can form halogen bonds with target molecules, influencing their activity. Additionally, the compound may undergo metabolic transformations leading to active metabolites that exert biological effects.

Cellular Effects

Research indicates that this compound may influence cellular functions by interacting with cell signaling pathways, affecting gene expression, or altering cellular metabolism. However, detailed studies on its specific cellular effects remain limited.

Dosage Effects in Animal Models

Currently, there is insufficient information regarding how dosage variations affect the biological activity of this compound in animal models. Further research is needed to elucidate these effects.

Metabolic Pathways

The metabolic pathways involving this compound are not well characterized. Its structure suggests potential interactions with enzymes or cofactors that could affect metabolic flux or metabolite levels.

Applications in Research

This compound has diverse applications across various scientific fields:

  • Organic Synthesis : It serves as a building block for complex molecules and pharmaceuticals.
  • Biological Studies : The compound is utilized in studies investigating enzyme inhibition and protein-ligand interactions.
  • Medicinal Chemistry : It is explored for its potential therapeutic properties and as a precursor for drug development.

Inhibition Studies

A study investigated the binding affinities of related compounds to Bcl-2/Bcl-xL proteins, showing that modifications at the acid group significantly impacted binding and cellular activity. This highlights the importance of structural modifications in enhancing biological efficacy .

Fragment-Based Drug Discovery

In fragment-based drug discovery, this compound was part of a focused library targeting bromodomain-containing protein 4 (BRD4). Compounds derived from this library demonstrated downregulation of c-Myc, indicating potential anti-cancer properties .

Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
4-Bromophenylacetic AcidLacks iodine atomSimilar but potentially less reactive
2-Iodophenylacetic AcidLacks bromine atomSimilar structure but different properties
Phenylacetic AcidParent compound without halogen substitutionsBaseline for comparison
Uniqueness Presence of both bromine and iodineEnhanced reactivity and utility

Properties

IUPAC Name

2-(4-bromo-2-iodophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFLYYYYDDDXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)I)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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